Product packaging for Jaspisin(Cat. No.:)

Jaspisin

Cat. No.: B1262279
M. Wt: 254.19 g/mol
InChI Key: OCTNLVNADAQXIK-BJILWQEISA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jaspisin is a novel styryl sulfate isolated from a marine sponge of the Jaspis species and is identified as sodium (E)-5,6-dihydroxystyryl sulfate . This marine natural product is provided for research purposes to investigate its specific bioactivity in biological models. Studies have shown that this compound exhibits inhibitory activity on the fertilization of sea urchin gametes by blocking exoplasmic membrane fusion, with a minimum inhibitory concentration of 15 μg/ml . This mechanism suggests its potential value in basic cell biology research, particularly in studying processes involving membrane dynamics and cellular fusion events. As a specialized biochemical tool, this compound offers researchers an opportunity to explore the functions of styryl sulfates and the role of marine natural products in cellular communication. This product is strictly for Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified researchers . RUO products are essential tools for scientific investigation, drug discovery, and the development of new diagnostic assays, but they are not intended for diagnostic, therapeutic, or any clinical use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NaO6S B1262279 Jaspisin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NaO6S

Molecular Weight

254.19 g/mol

IUPAC Name

sodium;[(E)-2-(3,4-dihydroxyphenyl)ethenyl] sulfate

InChI

InChI=1S/C8H8O6S.Na/c9-7-2-1-6(5-8(7)10)3-4-14-15(11,12)13;/h1-5,9-10H,(H,11,12,13);/q;+1/p-1/b4-3+;

InChI Key

OCTNLVNADAQXIK-BJILWQEISA-M

Isomeric SMILES

C1=CC(=C(C=C1/C=C/OS(=O)(=O)[O-])O)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1C=COS(=O)(=O)[O-])O)O.[Na+]

Synonyms

jaspisin
sodium (E)-5,6-dihydroxystyryl sulfate

Origin of Product

United States

Origin, Isolation, and Structural Characterization of Jaspisin

Natural Occurrence and Source Organisms

Jaspisin is a marine-derived compound, originating from specific species within the Jaspis genus of marine sponges. The discovery of such compounds from marine organisms underscores the vast potential of the ocean as a source of novel chemical entities.

Discovery from Jaspis Marine Sponges

The initial discovery of this compound emerged from a comprehensive search for biologically active compounds found in marine organisms. Researchers observed that a methanolic extract derived from a Jaspis sp. marine sponge exhibited a potent inhibitory effect on the exoplasmic membrane fusion in sea urchin gametes. This significant biological activity guided the subsequent purification efforts, leading to the isolation of a novel styryl sulfate (B86663), which was subsequently named this compound.

Identification of Specific Jaspis Species (e.g., Jaspis splendens)

While the initial reports on this compound's isolation refer to its source as Jaspis sp., the genus Jaspis (family Jaspidae) is widely recognized as a rich source of structurally diverse and biologically active natural products. For instance, other significant compounds, such as jaspamide derivatives, have been isolated from Jaspis splendens. The specific Jaspis sp. from which this compound was first isolated was collected off the coast of Okino-shima Island, Kohchi Prefecture, Japan.

Advanced Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from the complex matrix of marine sponge extracts required a series of advanced chromatographic techniques. These methodologies were crucial in obtaining the compound in a pure form suitable for structural analysis.

The process began with the collection of the marine sponge, Jaspis sp. (approximately 1 kg wet weight). A methanolic extract of the sponge was prepared, which was then suspended in ethyl acetate (B1210297). The insoluble material, containing the target compound, was collected through centrifugation.

Further purification was achieved using a combination of chromatographic methods. The material was first subjected to chromatography on Diaion HP-20 resin, utilizing water as the eluent. Following this, a second chromatographic step was performed using Sephadex LH-20 with water as the eluent. This bioassay-guided purification strategy successfully yielded 0.35 grams of this compound as a viscous oil from the initial 1 kg wet weight of the sponge.

Table 1: Key Steps in this compound Isolation

StepMethod/ReagentOutcomeReference
1. ExtractionMethanolCrude extract
2. Initial SeparationEthyl acetate suspension, CentrifugationInsoluble material collected
3. Primary ChromatographyDiaion HP-20 (H₂O)Partial purification
4. Secondary ChromatographySephadex LH-20 (H₂O)This compound as viscous oil (0.35 g/kg sponge)

Definitive Structural Elucidation of this compound

The definitive structural elucidation of this compound involved a comprehensive analysis of its spectroscopic data, leading to its characterization as a unique styryl sulfate compound with a specific stereochemical assignment.

Characterization as a Dihydroxystyryl Sulfate Compound

This compound was definitively characterized as sodium (E)-5,6-dihydroxystyryl sulfate. Its molecular formula was determined to be C₈H₇O₆SNa through negative high-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS), which showed an observed m/z of 230.9968, corresponding to the calculated m/z of 230.9963 for [M - Na]⁻ (C₈H₇O₆S).

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ⁵⁰⁰ MHz ¹H NMR and ¹³C NMR in D₂O, was instrumental in assigning the complete structure. The C-H COSY spectrum allowed for the assignment of all proton and carbon atoms, confirming the connectivity within the molecule.

Table 2: Spectroscopic Data for this compound (Selected)

Spectroscopic MethodKey ObservationsReference
FAB-MS Molecular formula C₈H₇O₆SNa; [M - Na]⁻ m/z 230.9968 (calcd. 230.9963)
IR 3370 cm⁻¹ (hydroxyl), 1657 cm⁻¹ (vinyl), 1607 & 1528 cm⁻¹ (benzene ring)
UV λmax 211 nm (ε 19,600), 258 nm (ε 10,300), 298 nm (ε 3400)
¹H NMR δ 6.90 (d, J=12.4 Hz, vinyl proton)

Stereochemical Assignment (e.g., (E)-isomer)

The stereochemistry of this compound at the double bond was determined to be the (E)-isomer. This assignment is based on the configuration of substituents around the carbon-carbon double bond, where the higher priority groups are positioned on opposite sides. A key piece of evidence for this assignment was the large coupling constant (J=12.4 Hz) observed for the vinyl protons in the ¹H NMR spectrum. Such a coupling constant is characteristic of a trans or (E)-configuration in styryl derivatives, indicating the relative spatial arrangement of the substituents across the double bond.

Biosynthetic Pathways and Precursors of Jaspisin

Hypothesized Biogenesis of Jaspisin

The biosynthesis of this compound is a subject of ongoing scientific inquiry. While the complete pathway has yet to be fully elucidated, researchers have proposed a plausible biogenetic route based on the compound's structure and the known biochemistry of related marine metabolites. The core hypothesis centers on the idea that this compound is assembled from specific amino acid precursors through a series of enzyme-catalyzed reactions.

Role of Dehydrodopa Derivatives as Precursors

Central to the hypothesized biogenesis of this compound is the proposed role of dehydrodopa derivatives as key building blocks. Dehydrodopa, an oxidized form of the amino acid L-DOPA, is a known precursor in the biosynthesis of various marine alkaloids. It is postulated that derivatives of dehydrodopa, likely formed through the action of specific oxidoreductases, provide the foundational carbon skeleton for the this compound molecule. The incorporation of these precursors is a critical step that sets the stage for the subsequent cyclization and modification reactions.

Proposed Enzymatic Transformations and Modifications

The assembly of this compound from its dehydrodopa-derived precursors is believed to involve a cascade of enzymatic transformations. While the specific enzymes have not yet been isolated and characterized, their putative functions can be inferred from the structural features of this compound. These proposed enzymatic steps likely include:

Oxidative Coupling: Key carbon-carbon and carbon-nitrogen bond formations are thought to be catalyzed by oxidative enzymes, such as cytochrome P450 monooxygenases or laccase-like enzymes. These reactions are crucial for constructing the core ring system of this compound.

Methylation and Halogenation: The final structure of this compound often features methyl and halogen substituents. These modifications are likely introduced by specific methyltransferases and halogenases, respectively. These enzymes add chemical diversity and can significantly impact the biological activity of the final molecule.

Stereochemical Control: The precise three-dimensional arrangement of atoms in this compound is critical for its function. The biosynthesis is expected to be under strict stereochemical control, with enzymes ensuring the formation of the correct stereoisomers.

Comparative Biosynthetic Studies within Marine Metabolites

To gain further insight into the biosynthesis of this compound, researchers often turn to comparative studies of other marine metabolites with similar structural features. By examining the biosynthetic pathways of related compounds, it is possible to identify conserved enzymatic machinery and common biosynthetic strategies. For instance, the study of the biosynthesis of other marine alkaloids derived from aromatic amino acids can provide valuable clues about the types of enzymes and precursors that might be involved in this compound formation. These comparative approaches are instrumental in formulating and refining the hypothesized biosynthetic pathway for this intriguing marine natural product.

While the complete biosynthetic pathway of this compound remains to be definitively established, the current hypotheses provide a solid framework for future research. The identification and characterization of the specific enzymes involved in its formation will be a key step in unraveling the intricate chemical logic that governs the assembly of this complex marine metabolite.

Enzymatic and Cellular Mechanisms of Jaspisin Action

Jaspisin's Modulatory Role in Cellular Membrane Fusion Processes

Analysis of Non-Inhibition of Endoplasmic Membrane Fusion (Acrosome and Cortical Reactions)

This compound exhibits a selective inhibitory profile, specifically targeting exoplasmic membrane fusion while demonstrating no discernible effect on endoplasmic membrane fusion events. This selectivity is evident in its lack of inhibition of both the acrosome reaction in sperm and the cortical reaction in eggs.

The acrosome reaction, a crucial event in fertilization, involves the fusion and subsequent vesiculation of the outer acrosomal membrane with the sperm's plasma membrane, leading to the exposure of the inner acrosomal membrane. Similarly, the cortical reaction, which serves as a block to polyspermy, entails the fusion of specialized secretory vesicles known as cortical granules with the egg's plasma membrane, releasing their contents into the perivitelline space. Both of these processes are classified as endoplasmic membrane fusion events. The observed non-inhibition by this compound highlights its specificity, indicating that its mechanism of action does not interfere with these internal membrane reorganization processes essential for gamete activation.

Impact on Developmental Cell-Cell Fusion Events

This compound significantly impacts various developmental cell-cell fusion events, particularly in echinoderms. It acts as a specific inhibitor of fertilization in the sea urchin Hemicentrotus pulcherrimus by preventing the exoplasmic fusion between the plasma membrane of acrosome-reacted sperm and the egg's plasma membrane. This inhibition of sperm-egg membrane fusion is a direct interference with a fundamental developmental cell-cell fusion event.

Beyond fertilization, this compound also affects post-fertilization developmental processes, specifically inhibiting spiculogenesis, a process that relies on cell-cell fusion of primary mesenchyme cells. Cell-cell fusion is a fundamental biological process vital for the development of multicellular organisms, involved in diverse phenomena such as the formation of the zygote from sperm-egg fusion, the development of myotubes from myoblasts in muscles, osteoclasts from macrophages in bones, and syncytiotrophoblasts from cytotrophoblasts in placentas. This compound's interference with these specific fusion events underscores its utility as a tool for investigating the molecular mechanisms underlying cellular fusion in developmental biology.

Inhibition of Spiculogenesis in Echinoderm Embryos

This compound has been shown to prevent spiculogenesis in echinoderm embryos, specifically in the sea urchin Hemicentrotus pulcherrimus. When fertilized sea urchin eggs are cultured in the presence of this compound, the embryos develop through the mesenchymal blastula stage but are subsequently unable to hatch from the fertilization envelope, and the formation of spicules is prevented.

Spiculogenesis is a critical morphogenetic process in sea urchin development, involving the formation of the larval skeleton. This intricate process relies on the precise cell-cell fusion of primary mesenchyme cells (PMCs). PMCs originate from large micromeres at the vegetal pole during the fourth cleavage and ingress into the blastocoel at the blastula stage through an epithelial-mesenchymal transition. The subsequent fusion of these PMCs is essential for the construction of the larval skeleton.

The inhibitory effect of this compound on spiculogenesis is linked to its ability to inhibit hatching enzyme, which is identified as a Zn²⁺-dependent metalloendoproteinase. Research suggests that Zn²⁺-activated metalloendoproteinases play a role in both sperm-egg fusion and the fusion of primary mesenchyme cells. Therefore, the prevention of spiculogenesis by this compound is hypothesized to occur through the blockage of these metalloendoproteinases, thereby disrupting the crucial cell-cell fusion events required for skeleton formation.

Table 1: Effect of this compound on Hatching Enzyme Activity

SubstanceConcentration (µg/ml)Effect on Hatching Enzyme ActivityCitation
This compound8.6Inhibited half the activity

Chemical Synthesis and Analog Development of Jaspisin

Strategies for the Total Synthesis of Jaspisin

The total synthesis of complex natural products like this compound is a cornerstone of organic chemistry, providing access to these compounds for detailed biological and chemical studies that might otherwise be hindered by their scarcity in natural sources. While specific, detailed synthetic routes for this compound itself are not extensively elaborated in the provided literature, this compound and its isomer, isothis compound, have been noted in the context of total synthesis efforts organicchemistrydata.orgscispace.com.

General strategies in natural product total synthesis often employ retrosynthetic analysis, a problem-solving technique that transforms a target molecule into progressively simpler structures, ultimately leading to readily available starting materials nih.gov. This approach aims to reduce molecular complexity and can involve "strategic bond analysis," particularly for bridged, polycyclic structures, to identify key disconnections that simplify the synthetic challenge researchgate.net. Modern synthetic planning frequently incorporates strategies that allow for the efficient construction of desired molecules from accessible precursors, often focusing on developing highly simplifying intermediates nih.gov. The field continuously evolves, with new strategies and tactics being developed to achieve efficient chemical synthesis, including domino sequences, cycloaddition reactions, radical reactions, and metal-catalyzed carbon-carbon bond formations.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of natural products like this compound are fundamental to understanding their mechanisms of action, identifying pharmacophores, and potentially enhancing desired biological activities or improving physicochemical properties. This process involves systematic structural modifications to probe structure-activity relationships (SAR).

This compound, being a dehydrodopa-related compound, presents opportunities for structural modifications to optimize its properties mdpi.com. The broader context of marine natural products, particularly those from the Jaspis genus, illustrates the potential for analogue development. For instance, studies on jasplakinolide, another compound from Jaspis splendens, have involved the creation of analogues with modified β-tyrosine residues mdpi-res.com. Similarly, the synthesis of pseudoceratidine derivatives has explored variations in polyamine chains and aromatic moieties to assess anti-parasitic activity. These examples highlight the utility of chemical synthesis in generating diverse libraries of derivatives for biological evaluation.

Rational design in chemical synthesis involves applying structural and mechanistic insights to guide modifications, rather than relying solely on random screening. For this compound, a styryl sulfate (B86663), rational design principles would focus on systematically altering key functional groups or structural motifs to understand their contribution to its biological activity. This can include modifications of the styryl moiety, the sulfate group, or the dihydroxyphenyl unit.

General principles for structural modification often involve:

Modification of side groups : Introducing or altering "reactive and nonreactive side groups, hydroxylations, methylations" to optimize activity mdpi.com. This could involve varying the length or branching of alkyl chains, introducing different heteroatoms, or changing the degree of saturation.

Isosteric replacement : Substituting atoms or groups with others of similar size and electronic properties (e.g., replacing a hydroxyl group with an amino group or a sulfate with another acidic functionality) to maintain or alter interactions with biological targets.

Skeletal modifications : Altering the core carbon framework, such as ring expansions or contractions, or introducing different ring systems.

Chirality modulation : Synthesizing different stereoisomers to investigate stereospecific interactions, given that natural products often exhibit specific stereochemistry for their activity.

These modifications are guided by the hypothesis that specific structural changes will lead to predictable changes in binding affinity, selectivity, or other desired properties, allowing for a systematic exploration of the chemical space around the natural product scaffold.

The efficient synthesis of this compound analogues relies heavily on the continuous development of novel synthetic methodologies. These advancements enable chemists to access complex molecular architectures and diverse chemical functionalities with greater precision, efficiency, and sustainability.

Key aspects of novel synthetic methodologies applicable to analogue development include:

Stereoselective synthesis : Methods that control the formation of specific stereoisomers are crucial for natural product analogues, as biological activity is often highly dependent on stereochemistry. This includes asymmetric catalysis and chiral auxiliary-mediated reactions.

New bond-forming reactions : The discovery of novel reactions that allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild and selective conditions is paramount. Examples include metal-catalyzed cross-coupling reactions, C-H functionalization, and cycloaddition reactions.

Green chemistry approaches : The development of more environmentally friendly synthetic methods, such as those employing photocatalysis, mechanochemistry, or solvent-free conditions, contributes to sustainable analogue production.

The application of these novel synthetic methodologies facilitates the rapid and diverse generation of this compound analogues, enabling comprehensive structure-activity relationship studies and the potential discovery of compounds with enhanced therapeutic or industrial utility.

Structure Activity Relationship Sar Studies of Jaspisin and Its Analogues Non Clinical Focus

Correlating Structural Features with Metallo-endoproteinase Inhibition

Jaspisin, with the chemical structure sodium (E)-5,6-dihydroxystyryl sulfate (B86663), has been shown to inhibit the activity of the sea urchin hatching enzyme, a type of Zn²⁺-dependent metalloendoproteinase. This inhibition is a key factor in its biological effects. Research indicates that this compound, at a concentration of 8.6 µg/ml, can inhibit half the activity of this enzyme. The inhibitory action of this compound is selective for matrix metallo-endoproteinase members; it does not affect other types of proteinases.

The structural components of this compound likely responsible for this inhibition include the dihydroxystyryl sulfate moiety. The sulfate group is hypothesized to play a crucial role in the interaction with the Zn²⁺-activated metalloendoproteinases. This interaction is thought to be the basis for blocking the cellular events that are dependent on these enzymes.

A naturally occurring geometric isomer of this compound, Isothis compound, which has a (Z) configuration, has also been isolated. However, comparative studies on the metallo-endoproteinase inhibitory activity of this compound versus Isothis compound are not yet available in the published literature. Such a study would be invaluable in determining the importance of the stereochemistry of the styryl double bond for enzyme inhibition.

Table 1: this compound and its Isomer

Compound NameStructureConfigurationData on Metallo-endoproteinase Inhibition
This compoundSodium (E)-5,6-dihydroxystyryl sulfate(E)IC₅₀ of 8.6 µg/ml for sea urchin hatching enzyme
Isothis compoundSodium (Z)-5,6-dihydroxystyryl sulfate(Z)Data not available

This table is provided for informational purposes. A comprehensive SAR analysis would require data on a broader range of analogues.

SAR Analysis for Membrane Fusion Modulation

The inhibition of metallo-endoproteinases by this compound directly translates to its ability to modulate membrane fusion. Specifically, it acts as a selective inhibitor of exoplasmic membrane fusion. In the context of sea urchin fertilization, this compound at a concentration of 15 µg/ml blocks the fusion of the acrosome-reacted sperm's plasma membrane with the egg's plasma membrane. This action prevents the formation of electrical continuity between the sperm and the egg.

It is important to note that this compound's inhibitory effect is specific to exoplasmic membrane fusion. It does not interfere with endoplasmic membrane fusion events, such as the acrosome reaction in sperm or the cortical reaction in the egg. This specificity suggests that the structural features of this compound are finely tuned to interact with the particular metallo-endoproteinases involved in the fusion of external cell membranes.

As with metallo-endoproteinase inhibition, a detailed SAR analysis for membrane fusion modulation is hampered by the lack of data on a series of analogues. A comparative analysis of this compound and Isothis compound on membrane fusion would provide initial insights into whether the (E) or (Z) configuration is preferred for this activity.

Table 2: Effect of this compound on Biological Events

Biological EventThis compound ConcentrationOutcome
Exoplasmic Membrane Fusion (Sperm-Egg)15 µg/mlInhibition
Sea Urchin Hatching Enzyme Activity8.6 µg/ml (IC₅₀)Inhibition
Acrosome Reaction (Endoplasmic Fusion)Not specifiedNo effect
Egg Cortical Reaction (Endoplasmic Fusion)Not specifiedNo effect

This table summarizes the known effects of this compound. A full SAR table would require comparative data from its analogues.

Advanced Research Perspectives on Jaspisin

Molecular Probing of Jaspisin's Target Interactions

The foundational research on this compound indicates that it inhibits the fertilization of sea urchin gametes by blocking exoplasmic membrane fusion. This is believed to occur through the inhibition of matrix metallo-endoproteinases (MMPs) nih.gov. To move beyond this initial finding, a more detailed and mechanistic understanding of this compound's interactions with its molecular targets is essential. The development and application of molecular probes derived from the this compound scaffold are a critical next step.

Future research should focus on designing and synthesizing a suite of molecular probes to identify and characterize this compound's binding partners. These could include:

Affinity-based probes: Modification of the this compound molecule to incorporate biotin or a photoreactive group would enable affinity purification or photo-affinity labeling of its target proteins from cell or tissue lysates. Subsequent analysis by mass spectrometry could definitively identify the specific MMPs or other proteins that this compound interacts with.

Fluorescent probes: Attaching a fluorophore to this compound would allow for the visualization of its subcellular localization and accumulation within cells, providing clues about its site of action.

These molecular probing strategies will be instrumental in validating the direct targets of this compound and uncovering potential off-target effects, thereby providing a more complete picture of its mechanism of action.

Investigation of this compound in Broader Biological Systems (Non-Clinical)

To date, the biological activity of this compound has been narrowly defined within the context of sea urchin fertilization nih.gov. Investigating its effects in a wider array of non-clinical biological systems is crucial for understanding its broader physiological and ecological significance.

A key area of investigation would be the ecological role of this compound for the producing sponge, Jaspis sp. It is plausible that this compound functions as a chemical defense mechanism, deterring predators, preventing biofouling by marine larvae, or inhibiting the growth of competing organisms in its marine environment. A series of bioassays could be designed to test these hypotheses, exposing various marine organisms (e.g., bacteria, fungi, invertebrate larvae, and potential predators) to this compound and observing its effects on their survival, settlement, or feeding behavior.

Furthermore, exploring the activity of this compound in other non-mammalian model organisms, such as zebrafish (Danio rerio) or the fruit fly (Drosophila melanogaster), could reveal conserved signaling pathways that are modulated by this compound. Such studies could provide valuable insights into its potential for broader biological activity beyond its effects on fertilization.

Innovative Methodologies for this compound Production and Chemical Modification

The reliance on natural sources for this compound presents a significant bottleneck for further research and development due to the limited and variable supply from marine sponges. Therefore, the development of innovative and efficient methods for its production is of paramount importance.

A primary objective in this area is the development of a total synthesis route for this compound. A robust synthetic strategy would not only provide a reliable source of the natural product but also open the door for the creation of a diverse library of this compound analogs. Through chemical modification, key structural features of the this compound molecule can be systematically altered to probe structure-activity relationships (SAR). For instance, modifications to the styryl sulfate (B86663) moiety or the dihydroxyphenyl ring could lead to analogs with enhanced potency, selectivity, or altered biological activity.

The following table outlines potential chemical modifications and their research rationale:

Modification Site Type of Modification Rationale for Investigation
Dihydroxyphenyl RingAlteration of hydroxyl group positionsTo determine the importance of the catechol moiety for target binding and activity.
Styryl Double BondSaturation to a single bondTo assess the role of the conjugated system in the molecule's activity.
Sulfate GroupReplacement with other functional groups (e.g., phosphate, carboxylate)To understand the contribution of the sulfate group to the compound's solubility and interaction with targets.

These synthetic and medicinal chemistry efforts are essential for optimizing the properties of this compound and developing more potent and selective molecular probes and potential therapeutic leads.

Integration of Omics Technologies for Comprehensive this compound Biology

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These high-throughput approaches can provide an unbiased, system-wide view of the molecular changes induced by this compound in a given biological system.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression in cells or organisms treated with this compound, researchers can identify entire signaling pathways and cellular processes that are modulated by the compound. This could reveal downstream effects of target inhibition and highlight previously unknown biological activities.

Proteomics: A proteomic approach would involve the quantitative analysis of protein expression levels in response to this compound treatment. This can provide direct evidence of changes in the abundance of target proteins and other proteins within the affected pathways.

The integration of these omics datasets will be crucial for constructing a comprehensive model of this compound's biological activity, from its direct molecular interactions to its system-level effects. This multi-faceted approach will be key to unlocking the full potential of this intriguing marine natural product.

Q & A

Q. What are the standard experimental protocols for isolating and characterizing Jaspisin from natural sources?

Begin with extraction optimization using polarity-based solvents (e.g., methanol-water gradients) and validate purity via HPLC-MS . Structural elucidation requires NMR (¹H, ¹³C, 2D-COSY) and IR spectroscopy to confirm functional groups. Cross-reference spectral data with existing databases (e.g., PubChem) to verify identity. Document all protocols in replicable detail, including solvent ratios, temperatures, and centrifugation parameters .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Prioritize hypothesis-driven assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to this compound’s purported mechanisms. Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM concentrations). Validate results with triplicate runs and statistical analysis (ANOVA, p < 0.05) . For reproducibility, specify incubation times, cell passage numbers, and equipment calibration standards .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

Use modular synthesis strategies, such as combinatorial chemistry, to introduce functional groups at key positions (e.g., hydroxyl or methyl groups). Characterize intermediates via LC-MS and confirm stereochemistry with chiral chromatography or X-ray crystallography. Compare bioactivity data against the parent compound to identify critical pharmacophores .

Advanced Research Questions

Q. How can conflicting reports about this compound’s antioxidant vs. pro-oxidant effects be resolved?

Conduct comparative studies under standardized conditions (e.g., oxygen tension, pH, and cell type). Use redox-sensitive probes (e.g., DCFH-DA for ROS) and quantify outcomes with fluorometry and Western blotting (e.g., Nrf2 activation). Analyze confounding variables, such as impurity profiles in different this compound batches, using LC-TOF-MS . Publish raw datasets to enable meta-analyses .

Q. What methodologies are recommended for elucidating this compound’s pharmacokinetics in vivo?

Employ LC-MS/MS to track this compound and metabolites in plasma/tissues across timepoints (e.g., 0–24 hrs). Use pharmacokinetic modeling (non-compartmental analysis) to calculate AUC, Cmax, and t½. Address bioavailability challenges via formulation strategies (e.g., liposomal encapsulation) . Include species-specific cytochrome P450 inhibition assays to predict drug-drug interactions .

Q. How can researchers reconcile discrepancies in this compound’s reported mechanisms of action across studies?

Apply multi-omics approaches (transcriptomics, proteomics) to identify upstream/downstream targets in model systems. Validate findings with CRISPR knockouts or siRNA silencing of putative targets. Cross-validate results using orthogonal methods (e.g., thermal shift assays for target engagement) . Use systematic review frameworks (PRISMA) to synthesize evidence and identify knowledge gaps .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values. Apply Benjamini-Hochberg correction for high-throughput data to minimize false discovery rates. For multi-variable datasets, employ PCA or machine learning (e.g., random forests) to identify latent variables .

Q. How should researchers address variability in this compound’s bioactivity across different experimental models?

Perform sensitivity analyses to quantify model-specific biases (e.g., immortalized vs. primary cells). Use meta-regression to adjust for covariates like cell doubling time or culture media composition. Report variability metrics (e.g., CV%) in all publications .

Methodological Frameworks

What frameworks guide the development of high-quality research questions for this compound studies?

Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability . For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to define scope. Example: “In murine macrophages (P), does this compound (I) compared to quercetin (C) reduce TNF-α secretion (O)?” .

Q. How can interdisciplinary approaches enhance this compound research?

Integrate computational modeling (molecular docking, MD simulations) to predict binding affinities for putative targets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Collaborate with metabolomics experts to map this compound’s impact on metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.